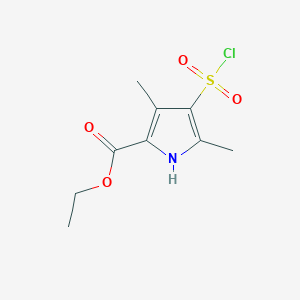

ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Historical Context of Sulfonylated Pyrrole Derivatives

The development of sulfonylated pyrrole derivatives has evolved significantly over the past several decades, with early synthetic approaches focusing primarily on direct sulfonylation reactions of simple pyrrole substrates. Historical methods for introducing sulfonyl groups into pyrrole rings often required harsh reaction conditions and resulted in limited regioselectivity. The synthesis of pyrrole-2-carbonitriles, for instance, traditionally involved multi-step processes using chlorosulfonyl isocyanate as a key reagent, where 1-methylpyrrole was reacted with chlorosulfonyl isocyanate in dichloromethane, followed by treatment with N,N-dimethylformamide and organic bases. These early methodologies established the foundational understanding of sulfonyl group incorporation into pyrrole systems but suffered from modest yields and complex purification procedures.

The evolution toward more sophisticated sulfonylated pyrrole derivatives, such as ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, represents a significant advancement in synthetic methodology. The incorporation of multiple functional groups within a single pyrrole framework has been driven by the recognition that such compounds can serve as versatile intermediates for accessing complex molecular architectures. Recent developments have demonstrated that pyrrole derivatives can function as pre-photocatalysts in sulfonyl radical-triggered relay cyclization reactions, marking a paradigm shift from their traditional role as mere synthetic intermediates to active participants in catalytic processes.

The historical progression of sulfonylated pyrrole chemistry has been characterized by increasingly mild reaction conditions and improved functional group tolerance. Modern approaches have embraced visible-light-induced methodologies, where indole and pyrrole derivatives serve dual roles as both substrates and photocatalytic species. This evolution reflects the broader trend in organic chemistry toward more sustainable and environmentally benign synthetic practices.

Importance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique combination of reactive functional groups that enable diverse chemical transformations. The presence of the chlorosulfonyl moiety at position 4 provides a highly electrophilic center that readily undergoes nucleophilic substitution reactions, making it an excellent precursor for the synthesis of sulfonamide derivatives. The electronic properties of the pyrrole ring are significantly influenced by the dimethyl substitutions at positions 3 and 5, which provide both steric hindrance and electron-donating effects that modulate the reactivity of adjacent functional groups.

The strategic positioning of the ethyl ester group at position 2 creates additional synthetic opportunities, as this functionality can undergo various transformations including hydrolysis, reduction, and condensation reactions. The compound's molecular formula C₉H₁₂ClNO₄S reflects the intricate balance of multiple functional groups within a relatively compact molecular framework. Recent research has demonstrated that such multi-functionalized pyrrole derivatives can participate in complex cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

The importance of this compound extends beyond its immediate synthetic utility to its role in advancing our understanding of heterocyclic reactivity patterns. Studies on related sulfonylated pyrrole systems have revealed that the electronic nature of substituents on the pyrrole ring significantly impacts reaction outcomes. For instance, investigations into the 2-sulfonylation of various pyrrole derivatives have shown that electron-donating and electron-withdrawing groups exhibit differential effects on reaction efficiency and regioselectivity. These findings provide crucial insights for optimizing synthetic protocols involving this compound.

Position in the Landscape of Functionalized Pyrroles

Within the broader landscape of functionalized pyrroles, this compound represents a highly sophisticated example of structural complexity achieved through careful synthetic design. The compound can be positioned alongside other notable functionalized pyrroles such as ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate, which share similar substitution patterns but differ in their functional group arrays. This structural relationship provides valuable insights into the effects of different functional groups on pyrrole reactivity and properties.

The chlorosulfonyl functionality distinguishes this compound from simpler sulfonylated pyrroles and positions it as a more reactive synthetic intermediate. Comparative studies with related compounds such as methyl 5-(chlorosulfonyl)-1H-pyrrole-2-carboxylate and 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid demonstrate the significant impact of substitution patterns on both chemical reactivity and physical properties. The presence of methyl groups at positions 3 and 5 in this compound provides enhanced stability compared to unsubstituted analogs while maintaining sufficient reactivity for synthetic transformations.

Recent developments in the synthesis of multi-substituted pyrrole derivatives have highlighted the importance of compounds like this compound as key intermediates in accessing complex molecular architectures. Four-component reactions involving sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile have emerged as powerful tools for constructing highly substituted pyrrole frameworks, with subsequent functionalization steps often relying on reactive intermediates such as chlorosulfonyl-substituted pyrroles. The strategic value of this compound lies in its ability to serve as a platform for introducing additional functional groups through substitution of the chlorosulfonyl moiety.

Current Research Significance

The current research significance of this compound is underscored by its potential applications in pharmaceutical research and its role in advancing synthetic methodology. The compound's unique structural features make it particularly valuable for the synthesis of biologically active molecules, where the combination of pyrrole core and sulfonyl functionality often correlates with enhanced biological activity. Recent investigations into 3-sulfonamide pyrrol-2-one derivatives have demonstrated that compounds bearing sulfonamide groups exhibit significant selectivity for human carbonic anhydrase isoforms, suggesting potential therapeutic applications.

Contemporary research has increasingly focused on the development of sustainable synthetic methodologies, and this compound has emerged as a valuable substrate in visible-light-induced transformations. Studies have shown that pyrrole derivatives can function as pre-photocatalysts in sulfonyl radical-triggered relay cyclization reactions, providing access to sulfonylated heterocycles without the need for external photocatalysts. This represents a significant advancement in green chemistry approaches to heterocycle synthesis, as it eliminates the requirement for precious metal catalysts while maintaining high synthetic efficiency.

The integration of this compound into modern synthetic strategies reflects the broader trend toward complexity-generating reactions that enable rapid access to structurally diverse compounds. Recent work on the integration of oxidative arylation with sulfonyl migration has demonstrated the potential for one-pot tandem synthesis of densely functionalized pyrroles, where chlorosulfonyl-containing precursors play crucial roles as reactive intermediates. The thermodynamic favorability of sulfonyl migration from nitrogen to carbon positions in pyrrole systems has been confirmed through density functional theory calculations, providing theoretical support for synthetic strategies involving compounds like this compound.

The compound's research significance is further enhanced by its compatibility with modern synthetic techniques such as photocascade catalytic radical reactions. Recent developments in the synthesis of pyrrole derivatives from N-arylglycines and Morita-Baylis-Hillman acetates have highlighted the importance of having access to diversely functionalized pyrrole starting materials. The availability of this compound provides synthetic chemists with a valuable tool for accessing complex molecular architectures through step-economical processes that form multiple bonds in single synthetic operations. Current research efforts continue to explore new applications for this compound, particularly in the context of developing novel therapeutic agents and advancing our understanding of heterocyclic chemistry.

Properties

IUPAC Name |

ethyl 4-chlorosulfonyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c1-4-15-9(12)7-5(2)8(6(3)11-7)16(10,13)14/h11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBVAHDFENUACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380172 | |

| Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-88-9 | |

| Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Starting Material: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

Chlorosulfonation: The starting material is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 4-position of the pyrrole ring.

Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Esters: Formed by substitution with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorosulfonyl group makes it a versatile building block for creating biologically active molecules.

Case Study: Sunitinib Synthesis

One notable example is its role in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The compound is utilized to introduce specific functional groups that enhance the pharmacological properties of the final product. The synthetic pathway often involves reactions that leverage the electrophilic nature of the chlorosulfonyl group to facilitate further transformations .

Table 1: Key Pharmaceutical Compounds Derived from this compound

| Compound Name | Application Area | Mechanism of Action |

|---|---|---|

| Sunitinib | Cancer treatment | Inhibits multiple receptor tyrosine kinases |

| Other Kinase Inhibitors | Oncology | Targeting specific signaling pathways |

Agrochemical Applications

This compound also finds applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological activity through sulfonamide linkages can enhance the efficacy and selectivity of agrochemical products.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound exhibit herbicidal activity against various weed species. The sulfonamide moiety contributes to the herbicides' ability to disrupt plant growth by interfering with specific metabolic pathways .

Organic Synthesis

In organic synthesis, this compound acts as a versatile reagent for creating complex molecules. Its reactive functional groups allow for various coupling reactions, including nucleophilic substitutions and cycloadditions.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorosulfonyl group with nucleophiles | Sulfonamide derivatives |

| Cycloaddition | Formation of cyclic compounds through reaction with alkenes or alkynes | Pyrrole-based heterocycles |

Safety and Handling Considerations

Given its reactive nature and potential hazards associated with chlorosulfonic compounds, proper safety measures must be observed when handling this compound. It is classified as dangerous and should be stored under inert conditions at controlled temperatures .

Mechanism of Action

The mechanism of action of ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is primarily based on the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The reactivity and applications of pyrrole-2-carboxylate derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound 1 : Ethyl 4-(Chlorosulfonyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

- Molecular Formula: C₁₀H₁₄ClNO₄S

- Molecular Weight : 279.74 g/mol

- Key Substituent : Chlorosulfonyl (-SO₂Cl)

- Reactivity : High; reacts with amines to form sulfonamides .

- Applications : Drug intermediate (e.g., sulfonamide antibiotics) .

Compound 2 : Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

- Molecular Formula: C₁₉H₂₅NO₂

- Molecular Weight : 307.41 g/mol

- Key Substituent : 4-(tert-Butyl)phenyl

- Reactivity : Moderate; steric hindrance from the bulky tert-butyl group slows electrophilic substitutions .

- Applications: Potential use in lipophilic drug candidates due to enhanced membrane permeability .

Compound 3 : Ethyl 4-(2-Ethoxy-2-Oxoethyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

- Molecular Formula: C₁₃H₁₉NO₄

- Molecular Weight : 253.29 g/mol

- Key Substituent : Ethoxy-oxoethyl (-COOEt-CH₂-)

- Reactivity : Low; ester groups are less reactive than sulfonyl chlorides .

- Applications : Intermediate in polymer chemistry or agrochemicals .

Compound 4 : Ethyl 4-Acetyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Spectroscopic and Quantum Chemical Insights

- Electron Density Analysis : Density Functional Theory (DFT) studies reveal that the chlorosulfonyl group in Compound 1 significantly polarizes the pyrrole ring, increasing electrophilicity at the 4-position compared to acetyl or ester-substituted analogs .

- Hydrogen Bonding : The sulfonyl chloride group in Compound 1 participates in stronger intermolecular interactions (e.g., with amines) than the tert-butylphenyl group in Compound 2 , as shown by Atoms-in-Molecules (AIM) analysis .

- NMR Shifts : The electron-withdrawing nature of -SO₂Cl in Compound 1 downfield-shifts pyrrole ring protons in ¹H-NMR compared to electron-donating groups like -COOEt in Compound 3 .

Biological Activity

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 368869-88-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂ClNO₄S

- Molecular Weight : 265.71 g/mol

- Melting Point : 150 °C

- Solubility : Soluble in various organic solvents with a solubility of approximately 0.477 mg/ml .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within biological systems. Notably:

- CYP Enzyme Inhibition : This compound has been identified as an inhibitor for several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 . Such inhibition can impact drug metabolism and pharmacokinetics.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated. Its structure suggests potential interactions with bacterial cell walls or metabolic pathways.

In Vitro Studies

- Enzyme Inhibition Assays : In vitro assays have demonstrated that this compound can inhibit the activity of certain bacterial enzymes involved in pathogenicity. For instance, studies indicated that at concentrations around 50 μM, the compound significantly reduced the secretion of virulence factors in pathogenic E. coli strains .

- Cytotoxicity Testing : Cytotoxicity assays have shown that while the compound inhibits bacterial growth, it exhibits low toxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

- A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrole compounds and their biological activities, highlighting the importance of substituents like chlorosulfonyl groups in enhancing antimicrobial efficacy . this compound was included as a lead compound due to its promising inhibitory effects against specific bacterial strains.

Comparative Biological Activity Table

Q & A

Basic: What are the established synthetic routes for ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how is the product characterized?

Methodological Answer:

The compound is synthesized via Knorr-type condensation reactions using acetylacetone and ethyl oximinoacetoacetate, followed by chlorosulfonation. Post-synthesis characterization employs ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm structure and purity. For instance, the ester group’s carbonyl stretch appears at ~1700 cm⁻¹ in FT-IR, while the chlorosulfonyl group’s S=O vibrations are observed near 1370 and 1170 cm⁻¹. NMR signals for pyrrolic protons typically resonate at δ 6.3–6.5 ppm, with methyl groups at δ 2.1–2.3 ppm .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) are used to calculate molecular orbitals, Fukui functions, and electrostatic potential surfaces. These parameters identify nucleophilic (e.g., pyrrole nitrogen) and electrophilic sites (e.g., chlorosulfonyl group). Validation against experimental UV-Vis spectra ensures accuracy. Studies show that including exact exchange terms (e.g., Becke’s 1993 functional) improves thermochemical predictions, reducing atomization energy errors to <3 kcal/mol .

Basic: What spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester at δ 4.2–4.3 ppm and δ 1.3 ppm for CH₂/CH₃) and quaternary carbons.

- FT-IR : Confirms functional groups (C=O, S=O).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.7).

- Elemental Analysis : Ensures stoichiometric purity (<0.4% deviation) .

Advanced: How do intermolecular interactions influence crystal packing and stability?

Methodological Answer:

X-ray crystallography reveals dimerization via N–H···O hydrogen bonds between pyrrolic NH and carbonyl oxygen (bond length ~2.8 Å). Planar stacking with ~5 Å interlayer distances enhances thermal stability. AIM theory analysis quantifies bond critical points (ρ ≈ 0.02–0.04 a.u.), confirming weak interactions like van der Waals forces in the lattice .

Advanced: How can conceptual DFT parameters guide derivatization strategies?

Methodological Answer:

Fukui functions (f⁺ and f⁻) and dual descriptor maps identify reactive sites. For example:

- Electrophilic attacks target the chlorosulfonyl group (high f⁺).

- Nucleophilic substitutions occur at the pyrrole’s α-carbon (high f⁻).

Global hardness (η) and electrophilicity (ω) values predict reactivity trends, aiding in designing analogs with modified electronic profiles .

Basic: What are key challenges in synthesizing this compound, and how are side reactions mitigated?

Methodological Answer:

- Challenge : Competing sulfonation at alternative positions.

- Mitigation : Controlled temperature (<0°C) during chlorosulfonation and stoichiometric excess of SO₂Cl₂.

- Side Products : Over-sulfonated derivatives, detected via LC-MS and removed via silica gel chromatography .

Advanced: How does the chlorosulfonyl group affect reactivity in medicinal chemistry applications?

Methodological Answer:

The chlorosulfonyl moiety acts as a leaving group, enabling nucleophilic substitutions to form sulfonamides or sulfonic esters. For example, coupling with amines (e.g., isoquinoline derivatives) under Schotten-Baumann conditions yields bioactive analogs. Kinetic studies show reaction rates depend on solvent polarity (e.g., faster in DMF than THF) .

Advanced: How do solvent effects in DFT impact NMR chemical shift predictions?

Methodological Answer:

Polarizable continuum models (PCM) simulate solvent environments (e.g., toluene-d₈). Regression formulas adjust calculated shifts, reducing deviations from experimental ¹H/¹³C NMR data to <0.2 ppm. For instance, the ethyl ester’s CH₃ signal shifts upfield by ~0.1 ppm in polar solvents due to dielectric screening .

Basic: What are the compound’s applications in medicinal chemistry?

Methodological Answer:

As a porphyrin precursor, it serves in photodynamic therapy (PDT) photosensitizer synthesis. Derivatives with appended isoquinoline or trifluoromethyl groups show antitumor activity. The chlorosulfonyl group facilitates conjugation to targeting moieties (e.g., antibodies) for site-specific PDT .

Advanced: How can AIM theory resolve contradictory data on hydrogen bond strengths?

Methodological Answer:

AIM calculates electron density (ρ) and Laplacian (∇²ρ) at bond critical points. For N–H···O bonds, ρ ≈ 0.03 a.u. and ∇²ρ > 0 indicate moderate hydrogen bonds. Discrepancies between XRD and IR data (e.g., bond length vs. stretching frequency) are resolved by correlating ρ with vibrational energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.